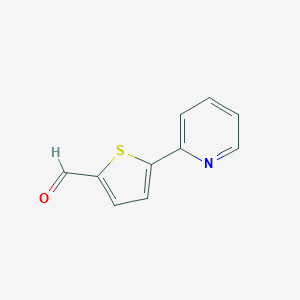
5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(Pyridin-2-yl)thiophene-2-carbaldehyde (5-PTCC) is an important molecule in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of many complex molecules, and has found applications in a variety of areas, including medicinal chemistry, material science, and photochemistry. 5-PTCC is a useful tool for the synthesis of a wide range of compounds, and its unique properties make it an attractive option for a variety of research applications.
Applications De Recherche Scientifique
Antimicrobial Activity
5-(Pyridin-2-yl)thiophene-2-carbaldehyde has been explored for its antimicrobial properties. A study synthesized heteroaryl pyrazole derivatives, including compounds related to this compound, and tested their biological activity against various bacteria and fungi. The results indicated significant antimicrobial activity, dependent on the type of Schiff base moiety used (Hamed et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
The compound has been utilized in the synthesis and characterization of various heterocyclic compounds. For instance, a study involved the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and its reactions with different reagents to produce thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).
Inflammation Medication Development
Research has also focused on developing inflammation medications using derivatives of this compound. A study synthesized pyrazolo-pyridine analogs, including compounds related to this compound, and assessed their properties in regulating inflammation in macrophages, showing potential as future anti-inflammatory drugs (Bilavendran et al., 2019).
Fluorescent Sensor Development
The compound has been used in developing fluorescent sensors. A study synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a compound similar to this compound, as a fluorescent sensor for ferric ions, exhibiting significant specificity and sensitivity (Zhang et al., 2016).
Mid-Infrared Photodetectors Fabrication
In the field of electronics, this compound-related compounds have been used in the fabrication of infrared detectors. A study utilized graphene nanoparticles modified by organic molecules, including thiophene-2-carbaldehyde (a related compound), for the fabrication of infrared detectors, demonstrating improved electrical stability and sensitivity (Jabbarzadeh et al., 2014).
Propriétés
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVVFZWHTULBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345516 | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132706-12-8 | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
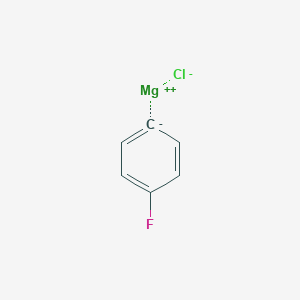
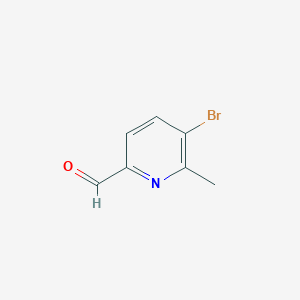


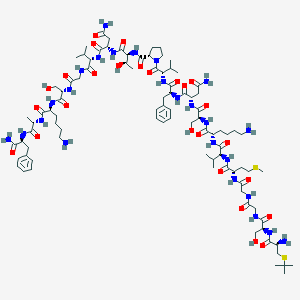
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
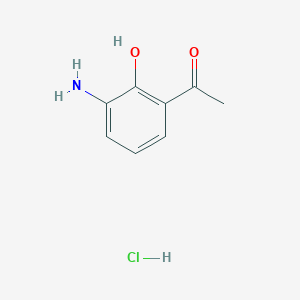
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
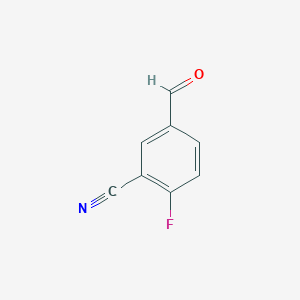
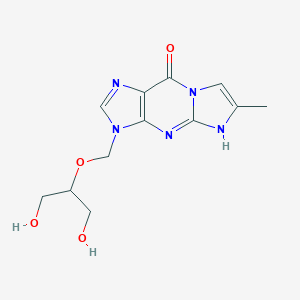
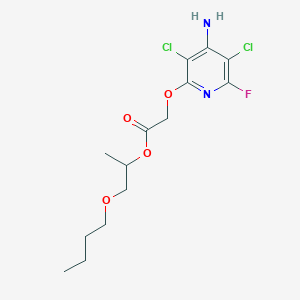
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)